5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane
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Overview
Description
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[410]heptane is a bicyclic compound that falls under the category of oxabicycloheptanes These compounds are known for their unique structural properties, which include a strained ring system that can undergo various chemical transformations
Preparation Methods
The synthesis of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (Pt) or gold (Au). The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
Chemical Reactions Analysis
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane can undergo a variety of chemical reactions due to its strained ring system. Common reactions include:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the opening of the oxabicyclic ring.
Scientific Research Applications
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Industry: It can be used in the production of polymers and materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The strained ring system allows it to act as a reactive intermediate in various biochemical pathways. The compound can form covalent bonds with active site residues in enzymes, leading to inhibition or activation of the enzyme’s function .
Comparison with Similar Compounds
Similar compounds to 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane include other oxabicycloheptanes and bicycloheptenes. These compounds share the strained ring system but differ in their substituents and specific structural features. For example:
Bicyclo[4.1.0]heptenes: These compounds have a similar ring structure but lack the oxygen atom, leading to different reactivity and applications.
7-Oxabicyclo[2.2.1]heptane:
Properties
CAS No. |
651706-43-3 |
---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
5-(3,3-dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H22O/c1-12(2,3)9-7-10-6-5-8-13(4)11(10)14-13/h7,11H,5-6,8-9H2,1-4H3 |
InChI Key |
WLHSSLZVZWTWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(=CCC(C)(C)C)C1O2 |
Origin of Product |
United States |
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